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CAS No.: 330-00-7
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The following table summarizes key kinetic parameters and experimental data that quantify the covalent binding

efficiency of aryl fluorosulfates to various protein targets.

Protein Target Inhibitor Kinact Kinact/Ki C-eIIuIarIIn Key )
Target Residue  Compound K1 (M) (min—?) (M—1s™?) vive Experimental
Activity Evidence
SIRT5 Not 17 In Not Not Yes Time-
[1] Specified micromolar Specified Specified (HEK293T dependent
range cells, mouse inhibition; LC-
(derived) heart) MS adduct
formation; pull-
down in cells
and tissue [1]
Mcl-1[2] His224 Fragment Not Tested  Not Not Implied ~95% covalent
2 Tested Tested (target complex
engagement) formation
(MS); large
AT, shift
(+22°C) [2]
XIAP- Lys Not Not Tested  Not Not Yes Rapid adduct
BIR3 [3] Specified Tested Tested formation in
cells; rate
approaches
that of
acrylamides
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Protein Target Inhibitor K, (M) Kinact Kinact/K|
Target Residue  Compound I (min—?) (M—1s™?)

Cellular/in
Vivo
Activity

Key
Experimental
Evidence

CRABP2 Tyr Probe 4 Not Tested  Not Not
[4] Tested Tested

PI14KIIIB Lys549 3 Not Tested  Not Not
[5] & Tyr385 Tested Tested

Yes (breast
cancer cells)

Not
Specified

targeting Cys
[3]

X-ray crystal
structure
(PDB: 5HZQ);
selective
inactivation in
cells [4]

Dual cross-
linking
confirmed by
X-ray
crystallography
and mass
spectrometry

[5]

Note: The efficiency of an irreversible covalent inhibitor is best described by the second-order rate constant

(k_{inact}/K_I), where a higher value indicates greater efficiency. However, this data is often not fully quantified

in exploratory studies, which instead rely on other direct evidence of covalent binding.

Scope of Targeted Residues and Proteins

Aryl fluorosulfates demonstrate versatility by reacting with several nucleophilic amino acids. The table below

compares their general performance against common warheads.

Acrylamides (Cysteine-

Feature Aryl Fluorosulfates Sulfonyl Fluorides .

targeting)
Target Lysine, Tyrosine, Histidine [5] [6] Lysine, Tyrosine, Cysteine [8]
Residues [2] Serine, Threonine,

Histidine [5] [7]

© 2026 Smolecule. All rights reserved. 2/6

Tech Support


https://figshare.com/articles/dataset/Aryl-fluorosulfate-based_Lysine_Covalent_Pan-Inhibitors_of_Apoptosis_Protein_IAP_Antagonists_with_Cellular_Efficacy/9949136/1
https://www.rcsb.org/structure/5HZQ
https://www.rcsb.org/structure/5HZQ
https://pubs.rsc.org/en/content/articlehtml/2025/md/d5md00440c
https://pubs.rsc.org/en/content/articlehtml/2025/md/d5md00440c
https://pubs.rsc.org/en/content/articlehtml/2025/md/d5md00440c
https://scispace.com/papers/covalent-targeting-of-histidine-residues-with-aryl-5zyuasdj81i7
https://pmc.ncbi.nlm.nih.gov/articles/PMC11975029/
https://pubs.rsc.org/en/content/articlehtml/2025/md/d5md00440c
https://www.sciencedirect.com/org/science/article/pii/S2041652025006789
https://pubs.rsc.org/en/content/articlehtml/2021/md/d1md00068c
https://www.smolecule.com/products/s3339751?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Acrylamides (Cysteine-

Feature Aryl Fluorosulfates Sulfonyl Fluorides .
targeting)

Reactivity & Low intrinsic reactivity; high Moderate to high Tunable reactivity; can be

Stability hydrolytic and proteomic stability reactivity; lower less stable in plasma [8]
[5] [4] hydrolytic stability [5]

Selectivity High potential selectivity; reaction Moderate selectivity; High selectivity for
requires a specific activating can show more off- accessible cysteines [8]
protein environment [1] [4] target reactivity [5]

Key Ability to target rare residues in Broader reactivity Well-validated, numerous

Advantage binding sites; excellent "drug-like" spectrum; well- approved drugs;
properties [5] [3] established chemistry predictable design [8]

[7]

Detailed Experimental Protocols

To evaluate the covalent binding efficiency of aryl fluorosulfate-based inhibitors, researchers employ a

combination of biochemical and biophysical methods. Key protocols are summarized below:

 Kinetic Analysis of Irreversible Inhibition

o Obijective: To determine the potency ((K_I)) and maximal rate of inactivation ((k_{inact})).

o Protocol: The inhibitor is pre-incubated with the target enzyme (e.g., SIRT5) at various
concentrations for different time periods. The remaining enzyme activity is measured using a
functional assay (e.g., a fluorogenic substrate). Data is fitted to the equation for time-dependent
inhibition to derive (K_I) and (k_{inact}) [1].

o Supporting Data: A "jump-dilution” assay is used to confirm irreversibility. Enzyme and inhibitor are
pre-incubated, then diluted significantly into a substrate solution. The failure of enzyme activity to
recover confirms irreversible covalent modification [1].

e Affinity Labelling & Pull-Down in Complex Systems

o Obijective: To confirm direct engagement of the native target protein in cells or tissues.

o Protocol: An alkyne-tagged aryl fluorosulfate probe (e.g., compound 11 for SIRTS) is applied to cells
(e.g., HEK293T) or administered to an animal (e.g., intravenous injection in mice). After incubation,
the cells or tissues are lysed. The target protein is conjugated to a reporter tag (biotin or a
fluorophore) via a copper-catalyzed "click" reaction (CUAAC). The labeled proteins are then
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visualized by in-gel fluorescence or captured with streptavidin beads for identification by mass

spectrometry [1].

e Thermal Shift Assay (TSA) for Fragment Screening

o Obijective: To identify covalent fragment binders from a library by measuring protein stabilization.

o Protocol: The target protein (e.g., hMcl-1) is incubated with individual aryl fluorosulfate fragments at
a high molar ratio (e.g., >10:1) for an extended period (e.g., 48 hours) to allow covalent adduct
formation. The thermal denaturation temperature ((T_m)) of the protein is measured in the presence
and absence of the fragment. A significant increase in (AT_m) (e.g., >1.2°C) suggests stable binding.
Hits are validated by mass spectrometry to confirm 1:1 covalent complex formation [2].

e Mass Spectrometric (MS) Verification of Covalent Adducts

o Obijective: To provide direct evidence of covalent bond formation and identify the modified residue.

o Protocol: Recombinant protein is incubated with the aryl fluorosulfate inhibitor. The reaction mixture
is analyzed by liquid chromatography-mass spectrometry (LC-MS) to detect the mass increase
corresponding to the covalently attached inhibitor. To identify the specific modified residue, the
protein-adduct is digested with proteases (e.g., trypsin), and the resulting peptides are analyzed by
tandem MS (LC-MS/MS) [1] [5] [4].

The workflow below visualizes the key steps involved in evaluating aryl fluorosulfate covalent inhibitors:

Mass Spectrometry

Confirm covalent
adduct formation

Start: Evaluate Aryl Fluorosulfate
Covalent Inhibitor

Thermal Shift Assay

Measure protein
stabilization

Kinetic Analysis

Cellular Pull-Down

Determine kinact/Kl

Click to download full resolution via product page

Verify target engagement
in cells/tissue

Key Design Considerations and Conclusions

e Environment is Crucial: Aryl fluorosulfates are relatively inert in solution but become reactive within the
specific microenvironment of a protein binding pocket, which can activate the tyrosine phenol, lysine
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amine, or histidine imidazole for reaction [5] [4].

¢ Positioning is Key: Successful covalent labeling depends on precise positioning of the fluorosulfate
warhead via the non-covalent part of the inhibitor to juxtapose it with the target residue [3].

¢ Advantages of "Electrophile-First" Screening: Rather than traditional structure-based design, screening
libraries of aryl fluorosulfate fragments can unbiasedly discover new ligandable hotspots on proteins, as
demonstrated for Mcl-1 [2].

In summary, aryl fluorosulfates are versatile, stable, and efficient warheads for expanding covalent inhibition
beyond cysteine. Their growing success across diverse target classes makes them a powerful tool for future

chemical biology and drug discovery.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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